

Spectroscopic Profile of 2,3,4-Trichloronitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: 2,3,4-Trichloronitrobenzene

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2,3,4-trichloronitrobenzene** (CAS No. 17700-09-3), a chemical intermediate of interest in various fields of chemical synthesis. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a visual workflow for spectroscopic analysis.

# **Spectroscopic Data Summary**

The empirical formula for 2,3,4-trichloronitrobenzene is  $C_6H_2Cl_3NO_2$  with a molecular weight of 226.44 g/mol . The spectroscopic data presented below provides critical information for the structural elucidation and characterization of this compound.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The <sup>1</sup>H and <sup>13</sup>C NMR data for **2,3,4-trichloronitrobenzene** are summarized below.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2,3,4-Trichloronitrobenzene** 



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.85	d	8.8	H-5
7.65	d	8.8	H-6

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2,3,4-Trichloronitrobenzene** 

Chemical Shift (δ) ppm	Assignment
147.1	C4-NO <sub>2</sub>
134.8	C2-Cl
132.9	C6
129.2	C1-Cl
128.0	C3-Cl
126.2	C5

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **2,3,4-trichloronitrobenzene** are detailed in the table below.

Table 3: FT-IR Spectroscopic Data for 2,3,4-Trichloronitrobenzene



Wavenumber (cm <sup>-1</sup> )	Assignment	
1545	Asymmetric NO <sub>2</sub> stretch	
1440	Symmetric NO <sub>2</sub> stretch	
1350	C-N stretch	
880	C-CI stretch	
820	C-H out-of-plane bend	
780	C-CI stretch	

### Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The key mass-to-charge ratios (m/z) observed for **2,3,4-trichloronitrobenzene** are listed below.

Table 4: Mass Spectrometry Data for **2,3,4-Trichloronitrobenzene** 

m/z	Relative Intensity (%)	Assignment
225	100	[M]+ (Molecular ion)
227	97	[M+2] <sup>+</sup>
195	58	[M-NO] <sup>+</sup>
180	25	[M-NO <sub>2</sub> ] <sup>+</sup>
145	50	[C <sub>6</sub> H <sub>2</sub> Cl <sub>2</sub> ] <sup>+</sup>
109	43	[C <sub>6</sub> H <sub>2</sub> CI] <sup>+</sup>

## **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.



#### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: A solution of **2,3,4-trichloronitrobenzene** (5-10 mg) is prepared by dissolving the solid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrument Parameters: The NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  - ¹H NMR: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
  - <sup>13</sup>C NMR: A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 200-250 ppm) is used. Due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus, a longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. The spectra are then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).

#### FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of 2,3,4trichloronitrobenzene is finely ground with about 100-200 mg of dry potassium bromide
  (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin,
  transparent pellet using a hydraulic press.
- Instrument Parameters: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.



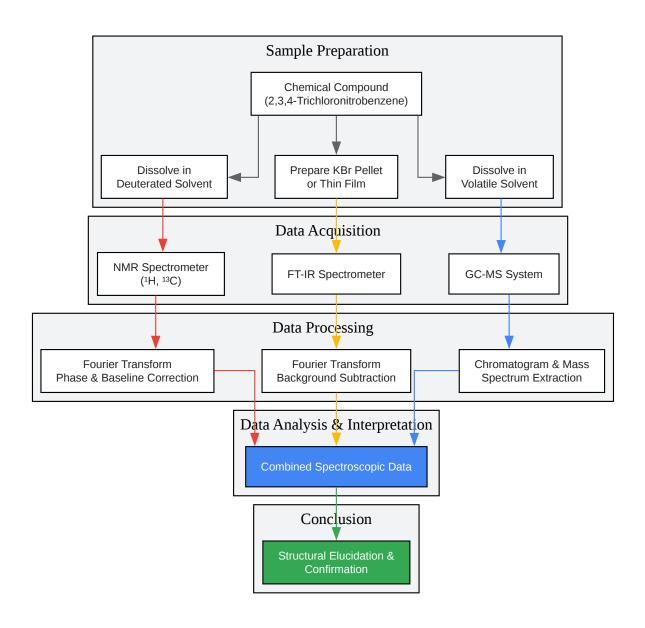
### **Gas Chromatography-Mass Spectrometry (GC-MS)**

- Sample Preparation: A dilute solution of 2,3,4-trichloronitrobenzene is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 μg/mL.
- GC Parameters: A small volume of the sample solution (e.g., 1 μL) is injected into the gas chromatograph.
  - Injector: Splitless injection is commonly used for trace analysis. The injector temperature is typically set to 250-280 °C.
  - $\circ$  Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 mm) is used for separation.
  - Oven Temperature Program: A temperature program is employed to ensure good separation of the analyte from any impurities. A typical program might start at 50-100 °C, hold for a few minutes, and then ramp up to 280-300 °C at a rate of 10-20 °C/min.
  - Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1-1.5 mL/min).
- MS Parameters:
  - o Ionization: Electron ionization (EI) at 70 eV is standard.
  - Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range of, for example, 40-400 amu.
  - Interface Temperature: The GC-MS interface temperature is maintained at around 280-300
     °C to prevent condensation of the analyte.
- Data Analysis: The resulting chromatogram shows the retention time of the compound, and the mass spectrum at that retention time provides the fragmentation pattern for identification.

## **Spectroscopic Analysis Workflow**

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation and structural confirmation.





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Caption: General workflow for spectroscopic analysis.

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